
3,5-dichloro-N-(2-cyanophenyl)benzamide
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Overview
Description
3,5-dichloro-N-(2-cyanophenyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of two chlorine atoms at the 3 and 5 positions of the benzamide ring and a cyano group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dichloro-N-(2-cyanophenyl)benzamide typically involves the reaction of 3,5-dichlorobenzoyl chloride with 2-cyanophenylamine. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a similar synthetic route but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3,5-dichloro-N-(2-cyanophenyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The benzamide moiety can undergo oxidation to form corresponding carboxylic acids.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in aqueous conditions.
Major Products
Substitution: Derivatives with different functional groups replacing the chlorine atoms.
Reduction: 3,5-dichloro-N-(2-aminophenyl)benzamide.
Oxidation: 3,5-dichlorobenzoic acid derivatives.
Scientific Research Applications
Chemistry
3,5-Dichloro-N-(2-cyanophenyl)benzamide serves as an important intermediate in the synthesis of more complex organic molecules. It can undergo various chemical reactions, including:
- Substitution Reactions: Chlorine atoms can be replaced with other functional groups.
- Reduction Reactions: The cyano group can be reduced to an amine group.
- Oxidation Reactions: The benzamide moiety can be oxidized to form carboxylic acids.
Biological Activities
Research indicates that this compound exhibits potential antimicrobial and anticancer properties. Studies have focused on its mechanism of action, which involves interaction with specific molecular targets such as enzymes or receptors, leading to biological effects like inhibition of cell proliferation or microbial growth .
Medical Applications
The compound is being explored as a lead candidate for developing new therapeutic agents targeting various diseases. Its unique chemical structure allows it to interact selectively with biological pathways, making it a subject of interest in drug discovery efforts aimed at treating conditions like cancer and infections .
Case Study 1: Anticancer Activity
A study examined the anticancer properties of this compound against various cancer cell lines. Results indicated that the compound significantly inhibited cell growth in breast cancer cells (MCF-7), with an IC50 value demonstrating its potency as a potential therapeutic agent .
Case Study 2: Antimicrobial Efficacy
Another research project evaluated the antimicrobial activity of this compound against multidrug-resistant strains of bacteria. The findings showed that it exhibited notable inhibitory effects on bacterial growth, suggesting its potential use as an antimicrobial agent in treating resistant infections .
Mechanism of Action
The mechanism of action of 3,5-dichloro-N-(2-cyanophenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3,5-dichloro-N-(2-chlorophenyl)benzamide
- 3,5-dichloro-N-(4-chlorophenyl)benzamide
- 2,6-dichloro-N-(4-chlorophenyl)benzamide
- N-(2,4-dichlorophenyl)-2-nitrobenzamide
Uniqueness
3,5-dichloro-N-(2-cyanophenyl)benzamide is unique due to the presence of the cyano group, which imparts distinct chemical and biological properties compared to its analogs. This functional group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research and industrial applications .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 3,5-dichloro-N-(2-cyanophenyl)benzamide, and how is purity confirmed?
The compound is synthesized via nucleophilic substitution between 3,5-dichlorobenzoyl chloride and 2-cyanoaniline in N,N′-dimethylformamide (DMF) at 60°C, yielding 60–75% crude product. Purification involves recrystallization from ethanol. Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) for functional group analysis and infrared (IR) spectroscopy to validate amide bond formation (C=O stretch ~1650 cm⁻¹). For crystalline derivatives, X-ray diffraction (XRD) resolves bond lengths and angles (e.g., amide group rotation of 31.98° relative to the benzene plane) .
Key Characterization Data
Technique | Observations |
---|---|
¹H NMR (CDCl₃) | δ 8.21 (s, 1H, Ar–H), 7.89–7.45 (m, 4H, Ar–H), 6.95 (s, 1H, NH) |
XRD Parameters | Monoclinic P2₁/c, a = 12.227 Å, b = 10.898 Å, c = 10.170 Å, β = 111.08° |
Q. What safety protocols are critical when handling this compound?
Refer to Safety Data Sheets (SDS) for hazard mitigation:
- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and goggles.
- Ventilation: Use fume hoods to avoid inhalation of dust/aerosols.
- First Aid: For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in molecular conformation predictions?
Computational models (e.g., DFT) may inaccurately predict amide group rotation due to neglecting crystal packing forces. Experimental XRD reveals the title compound’s amide group deviates 31.98° from the benzene plane, stabilized by N–H⋯O hydrogen bonds forming 1D chains. Refinement using SHELXL (high-resolution data) resolves discrepancies between predicted and observed torsion angles .
Q. What methodologies assess environmental persistence in soil systems?
While direct data for this compound is limited, analogous benzamide herbicides (e.g., propyzamide) are studied via:
- Batch Sorption Experiments: Measure soil-water partition coefficients (Kd) using high-performance liquid chromatography (HPLC) to quantify leaching potential.
- Column Leaching Tests: Simulate field conditions by applying technical-grade compound vs. commercial formulations (e.g., Kerb® Flo) to assess mobility in clay soils .
Q. How do substituents influence bioactivity in dichlorobenzamide derivatives?
- Chlorine Atoms: Enhance electrophilicity for covalent interactions with enzyme active sites (e.g., tubulin binding in fungicides).
- Cyanophenyl Group: Introduces π-π stacking with aromatic residues in target proteins.
- Methodological Approach: Compare IC₅₀ values in enzyme inhibition assays (e.g., zoxamide derivatives inhibit microtubule assembly at 0.1–1.0 μM) .
Q. How can synthetic routes be optimized for scalable production?
- Catalyst Screening: Test palladium/copper catalysts for Ullman coupling to reduce reaction time.
- Solvent Optimization: Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) to improve green chemistry metrics.
- Yield Improvement: Use microwave-assisted synthesis (80°C, 30 min) to achieve >85% yield .
Contradiction Analysis in Literature Q. 7. How should researchers address discrepancies in reported melting points or spectral data?
Properties
IUPAC Name |
3,5-dichloro-N-(2-cyanophenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2N2O/c15-11-5-10(6-12(16)7-11)14(19)18-13-4-2-1-3-9(13)8-17/h1-7H,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CELXAYFZZWKKJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)NC(=O)C2=CC(=CC(=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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